molecular formula C14H15NO2 B11746219 (R)-4-Amino-3-(naphthalen-1-yl)butanoicacid

(R)-4-Amino-3-(naphthalen-1-yl)butanoicacid

Cat. No.: B11746219
M. Wt: 229.27 g/mol
InChI Key: BEGWVSISKCDDQP-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-4-Amino-3-(naphthalen-1-yl)butanoic acid is a chiral amino acid derivative that features a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a naphthyl-substituted α,β-unsaturated ester, using a chiral rhodium catalyst. The reaction is carried out under hydrogen gas at elevated pressures and temperatures to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Amino-3-(naphthalen-1-yl)butanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

    Substitution: Reagents such as acyl chlorides or anhydrides are used in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

®-4-Amino-3-(naphthalen-1-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of ®-4-Amino-3-(naphthalen-1-yl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways and physiological responses, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-4-Amino-3-(naphthalen-1-yl)butanoic acid: The enantiomer of the compound with different stereochemistry.

    Naphthalene derivatives: Compounds with similar naphthalene rings but different functional groups.

Uniqueness

®-4-Amino-3-(naphthalen-1-yl)butanoic acid is unique due to its specific chiral configuration and the presence of both an amino group and a naphthalene ring

Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

(3R)-4-amino-3-naphthalen-1-ylbutanoic acid

InChI

InChI=1S/C14H15NO2/c15-9-11(8-14(16)17)13-7-3-5-10-4-1-2-6-12(10)13/h1-7,11H,8-9,15H2,(H,16,17)/t11-/m0/s1

InChI Key

BEGWVSISKCDDQP-NSHDSACASA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2[C@@H](CC(=O)O)CN

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(CC(=O)O)CN

Origin of Product

United States

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